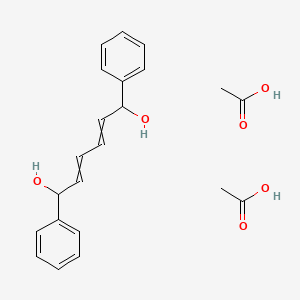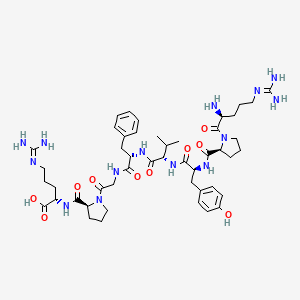
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with a molecular formula of C47H65N13O9
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups and the sequential addition of amino acids. The process often employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise construction of the peptide chain on a solid support. Common reagents used include protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as TFA.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) methods. These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques like HPLC.
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature.
Reduction: Sodium borohydride in methanol, typically under reflux conditions.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the peptide, while reduction could produce reduced forms with altered functional groups.
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mecanismo De Acción
The mechanism by which N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
502545-69-9 |
|---|---|
Fórmula molecular |
C47H70N14O10 |
Peso molecular |
991.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C47H70N14O10/c1-27(2)38(59-40(65)34(25-29-16-18-30(62)19-17-29)57-42(67)36-15-9-23-61(36)44(69)31(48)12-6-20-53-46(49)50)43(68)58-33(24-28-10-4-3-5-11-28)39(64)55-26-37(63)60-22-8-14-35(60)41(66)56-32(45(70)71)13-7-21-54-47(51)52/h3-5,10-11,16-19,27,31-36,38,62H,6-9,12-15,20-26,48H2,1-2H3,(H,55,64)(H,56,66)(H,57,67)(H,58,68)(H,59,65)(H,70,71)(H4,49,50,53)(H4,51,52,54)/t31-,32-,33-,34-,35-,36-,38-/m0/s1 |
Clave InChI |
FUYQHTORTFZWBG-XZLFUWJJSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


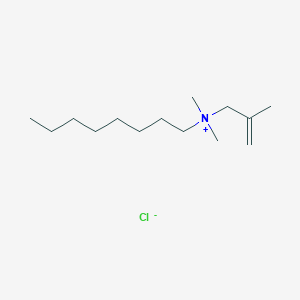


![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
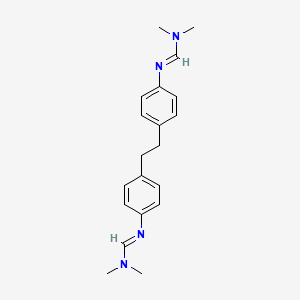

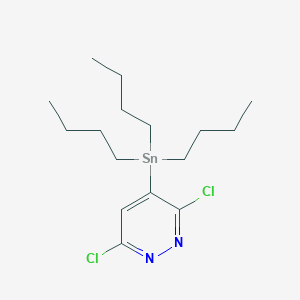
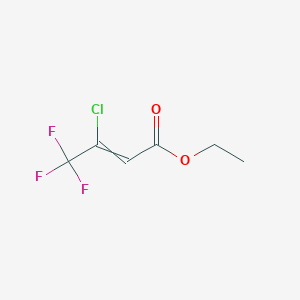
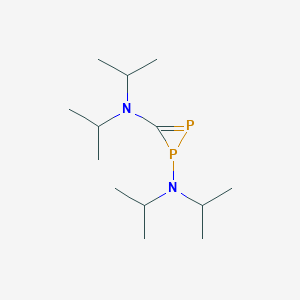
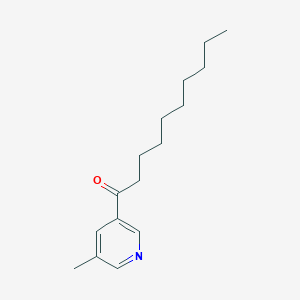
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)

